5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, such as the one you mentioned, have shown strong biological activities, including anti-tumor activity . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to have antibacterial properties . A synthesized compound, benzofuran carbohydrazide, displayed excellent activities against E. coli and S. aureus .
Anti-Oxidative Activity
Benzofuran compounds also exhibit anti-oxidative activities . These compounds can help protect cells from damage caused by free radicals and reactive oxygen species.
Anti-Viral Activity
The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Some benzofuran derivatives have been used in the treatment of viral diseases due to their anti-viral activities .
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Development of Antimicrobial Agents
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, it’s reasonable to expect that research into “5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide” and related compounds will continue in the future.
properties
IUPAC Name |
5-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-11(20-17(21)14-8-15(18)10-19-9-14)6-12-2-3-16-13(7-12)4-5-22-16/h2-3,7-11H,4-6H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOXCRRGCCZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)nicotinamide |
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